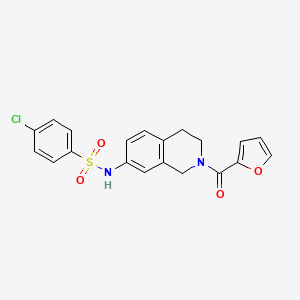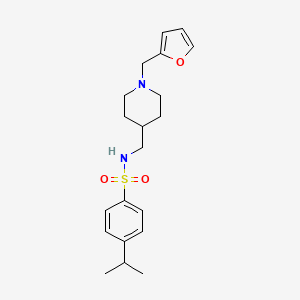![molecular formula C17H19N3O3S B2472161 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide CAS No. 2034587-62-5](/img/structure/B2472161.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Evaluation of Flavor Compounds
A study conducted by Arthur et al. (2015) focused on the toxicological evaluation of structurally related flavor compounds for food and beverage applications. These compounds demonstrated minimal oxidative metabolism, were poorly absorbed, rapidly eliminated, and showed no genotoxic concerns in both in vitro and in vivo studies. This indicates a potential application in food science for enhancing flavors without adverse health impacts (Arthur et al., 2015).
Anticancer Activities of Thiadiazole Derivatives
Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity, indicating the potential of these compounds in medical research for developing new cancer treatments. The study highlighted the anticancer efficacy of specific derivatives against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
Ko et al. (2001) utilized benzoxazole derivatives in the fabrication of OLEDs, showcasing the applications of such compounds in electronics and photonics. The study explored the emission mechanism and potential for creating bright blue emission OLEDs, demonstrating the versatility of thiadiazole derivatives in material science (Ko et al., 2001).
Microwave-Assisted Synthesis and Anticancer Evaluation
Tiwari et al. (2017) conducted a study on the synthesis of benzamide derivatives containing a thiadiazole scaffold, which exhibited promising anticancer activity against various human cancer cell lines. This research underscores the potential of thiadiazole derivatives in the development of new pharmacophores for anticancer drugs (Tiwari et al., 2017).
Antioxidant Studies
Ahmad et al. (2012) synthesized benzyl/phenyl acetamide derivatives incorporating the pyrazolo[4,3-c][1,2]benzothiazin moiety, evaluating their antioxidant activities. This research highlights the potential use of such compounds in developing treatments or supplements with antioxidant properties (Ahmad et al., 2012).
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(13-7-5-4-6-8-13)17(21)18-14-9-10-15-16(11-14)20(3)24(22,23)19(15)2/h4-12H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXYHYBPDUUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

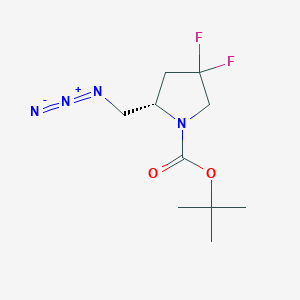
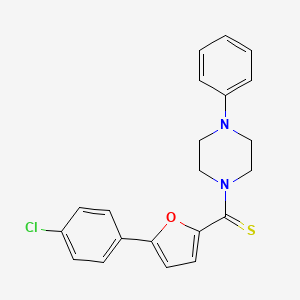

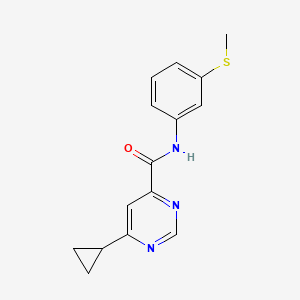
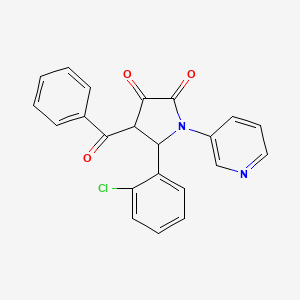
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)

![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
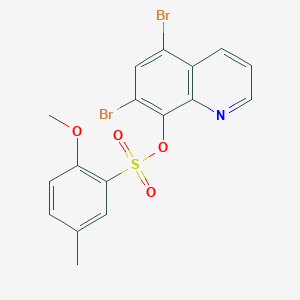
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)
